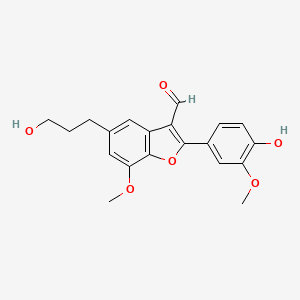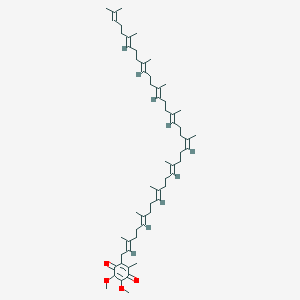
Ensorb
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A lipid-soluble benzoquinone which is involved in ELECTRON TRANSPORT in mitochondrial preparations. The compound occurs in the majority of aerobic organisms, from bacteria to higher plants and animals.
Applications De Recherche Scientifique
Nanotoxicology and Environmental Safety
Research highlights the importance of understanding the exposure and harm of engineered nanomaterials (ENMs), which include products like Ensorb. This research advocates for sustainable growth in the nanotechnology industry, focusing on ecological interactions across scales, from within organisms to whole ecosystems. ENMs, like Ensorb, may affect populations, communities, and ecosystems, emphasizing the need for a rapid assessment of ENM effects and modeling to predict outcomes of ENM-organism combinations on populations (Holden et al., 2013).
Photoelectrochemical Enzymatic Biosensors
Ensorb's applications extend to enzymatic biosensors, which are valuable in disease diagnosis and biological research. The integration of the sensitivity of photoelectrochemical (PEC) bioanalysis and the selectivity of enzymes in PEC enzymatic biosensors offers high sensitivity and specificity. These biosensors are a significant research topic and have various applications, including diagnostics and analytical chemistry (Zhao et al., 2017).
Environmental Concentrations and Effects
Research also focuses on the environmental concentrations of ENMs, including products like Ensorb, in various ecosystems. This area studies the release, behavior, and impact of ENMs in surface waters, wastewater treatment plant effluents, biosolids, sediments, soils, and air. Understanding the environmental presence of ENMs is crucial for assessing their ecological impact and informing regulatory practices (Gottschalk et al., 2013).
Biosorption and Environmental Remediation
Research on biosorption explores how certain biomolecules or types of biomass bind and concentrate selected ions or molecules from aqueous solutions. This passive process, as opposed to active metabolic transport, has significant implications for environmental remediation, offering a potential method for removing pollutants from water and other media (Volesky, 2007).
Applications in Regenerative Medicine, Delivery Systems, and Therapy
Advances in nanotechnology, including the development of ENMs like Ensorb, have transformed regenerative medicine, delivery systems, theranostics, and therapy. These applications include bone and neuronal regenerative medicine, thermal therapy, drug delivery, gene therapy, and biosensors. However, the side effects and occupational exposure risks associated with ENMs are also under study (Medina-Reyes et al., 2017).
Propriétés
Nom du produit |
Ensorb |
|---|---|
Formule moléculaire |
C59H90O4 |
Poids moléculaire |
863.3 g/mol |
Nom IUPAC |
2-[(2E,6E,10E,14E,18Z,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34-,50-36+,51-38+,52-40+,53-42+ |
Clé InChI |
ACTIUHUUMQJHFO-IHPMXEAGSA-N |
SMILES isomérique |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
SMILES canonique |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Synonymes |
Coenzyme Q Ubiquinone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



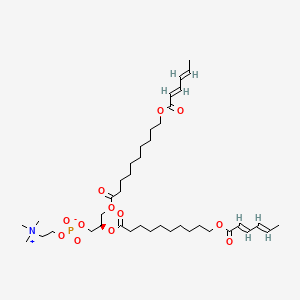
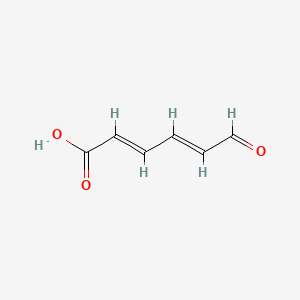
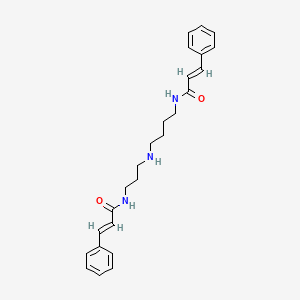

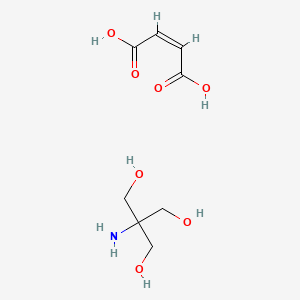

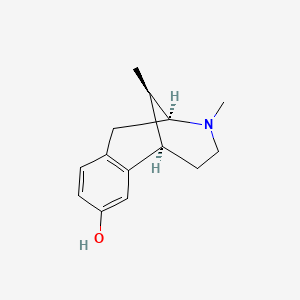

![2-((5E)-5-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)ethanesulfonic acid](/img/structure/B1238844.png)


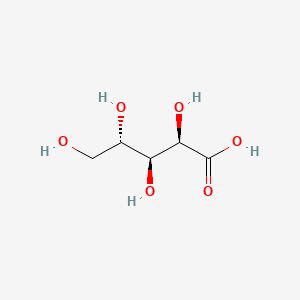
![(9S,10R,11R,13R)-2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-9,13-epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one](/img/structure/B1238849.png)
